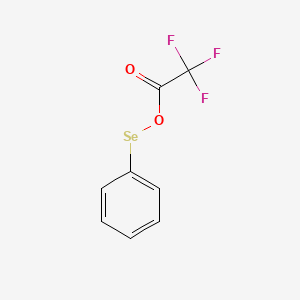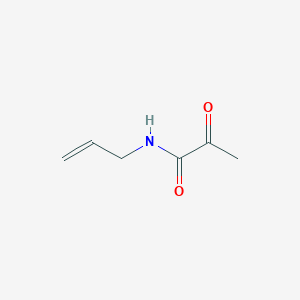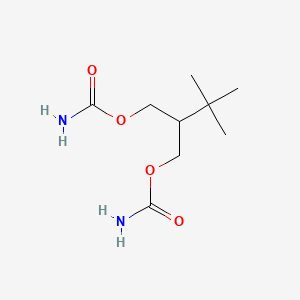
2-tert-Butyl-1,3-propanediol dicarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-Butyl-1,3-propanediol dicarbamate is an organic compound with the molecular formula C9H18N2O4 It is a derivative of 1,3-propanediol, where two carbamate groups are attached to the hydroxyl groups of the propanediol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-1,3-propanediol dicarbamate can be achieved through several methods. One common approach involves the reaction of 2-tert-Butyl-1,3-propanediol with phosgene to form the corresponding dichlorocarbonate derivative. This intermediate is then treated with ammonia or ammonium hydroxide to yield the dicarbamate . The reaction conditions typically involve the use of an acid combining compound such as sodium hydroxide or dialkylaniline to promote the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of standard reactors capable of sustaining high pressures, such as 125 psi, to facilitate the hydrogenation and subsequent reactions .
Análisis De Reacciones Químicas
Types of Reactions
2-tert-Butyl-1,3-propanediol dicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The carbamate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include carbonyl compounds, alcohol derivatives, and substituted carbamates, depending on the specific reaction pathway and conditions employed.
Aplicaciones Científicas De Investigación
2-tert-Butyl-1,3-propanediol dicarbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Industry: It is used in the production of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2-tert-Butyl-1,3-propanediol dicarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and modulating the activity of enzymes and receptors involved in various biochemical processes. For example, it may act on the central nervous system to produce sedative and muscle relaxant effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-1,3-propanediol dicarbamate: Known for its anticonvulsant properties.
2-Methyl-2-propyl-1,3-propanediol: Exhibits sedative, anticonvulsant, and muscle relaxant effects.
tert-Butyl alcohol: A simpler tertiary alcohol with various industrial applications.
Uniqueness
2-tert-Butyl-1,3-propanediol dicarbamate is unique due to its specific structural features and the presence of tert-butyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
25462-21-9 |
|---|---|
Fórmula molecular |
C9H18N2O4 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
[2-(carbamoyloxymethyl)-3,3-dimethylbutyl] carbamate |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)6(4-14-7(10)12)5-15-8(11)13/h6H,4-5H2,1-3H3,(H2,10,12)(H2,11,13) |
Clave InChI |
JGMFEVONQBBJBM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(COC(=O)N)COC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



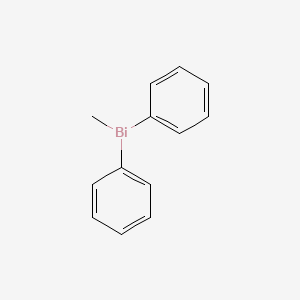

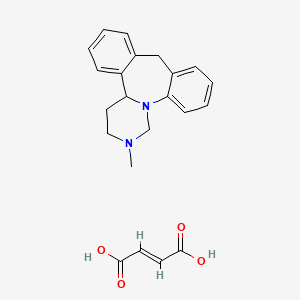
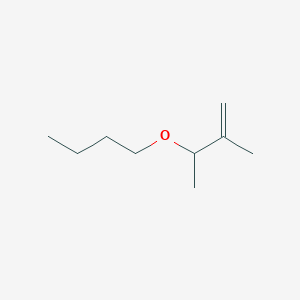
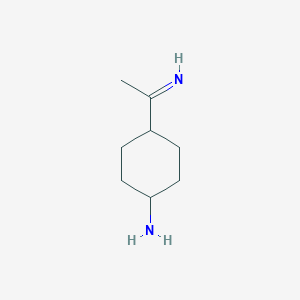
![3,5-Dibromo-2-[[[(3-bromo-4-ethoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13801240.png)
![Benzoic acid, 3,3'-[(2,5-dimethyl-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis[4-(propoxycarbonyl)phenyl] ester](/img/structure/B13801248.png)
![2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B13801267.png)
![N-[4-(benzylamino)-1,3-dimethyl-2,6-dioxopyrimidin-5-yl]acetamide](/img/structure/B13801269.png)
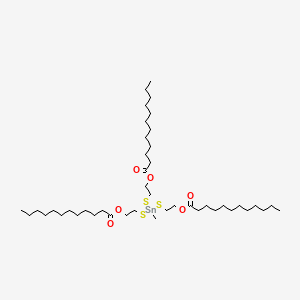
![Pentanedioic acid, 2-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B13801282.png)
